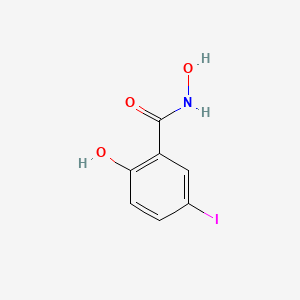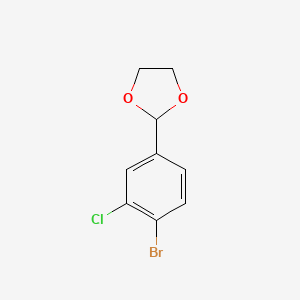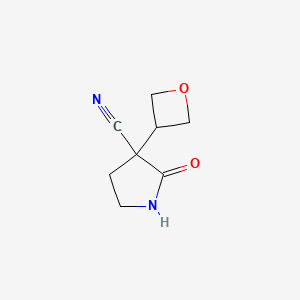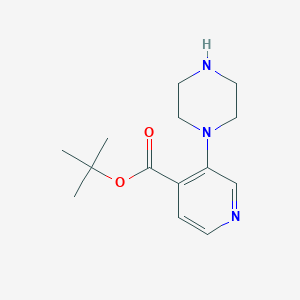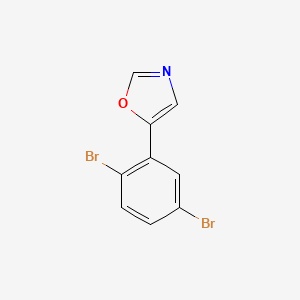
3-Chloro-2-(o-tolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(o-tolyl)pyridine is a chemical compound with the CAS Number: 2379321-40-9 . It has a molecular weight of 203.67 . It is in liquid form at room temperature .
Synthesis Analysis
The synthesis of pyridines, such as 3-Chloro-2-(o-tolyl)pyridine, can be achieved through various methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(o-tolyl)pyridine can be represented by the InChI Code: 1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 3-Chloro-2-(o-tolyl)pyridine are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Physical And Chemical Properties Analysis
3-Chloro-2-(o-tolyl)pyridine is a liquid at room temperature . It has a molecular weight of 203.67 and is stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
3-Chloro-2-(o-tolyl)pyridine can be used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pyridine Synthesis
3-Chloro-2-(o-tolyl)pyridine can be used in the synthesis of pyridines . Pyridines are important heterocyclic compounds that are widely used in pharmaceuticals, agrochemicals, dyes, and functional materials .
Pharmaceutical Intermediate
3-Chloro-2-(o-tolyl)pyridine may be used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Preparation of Chloro Complexes
The chloro complexes of nickel, copper and cobalt with 2-(p-tolyl)pyridine have been prepared . These complexes can be used in various chemical reactions .
C-H Addition to Olefins
Cationic half-sandwich rare-earth catalysts provide an efficient, general and atom-economical method for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . A wide range of pyridine and olefin substrates including α-olefins, styrenes, and conjugated dienes are compatible with the catalysts .
Cross-Coupling with Alkyl Bromides
A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-2-(o-tolyl)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of 3-Chloro-2-(o-tolyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of biaryl and heterobiarylpyridines, which are ubiquitous in medicinal chemistry .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(2-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWIAGWXOERIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(o-tolyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)


